Product packaging for 1-Propoxycyclohex-1-ene(Cat. No.:CAS No. 61382-76-1)

1-Propoxycyclohex-1-ene

Cat. No.: B14586603
CAS No.: 61382-76-1
M. Wt: 140.22 g/mol
InChI Key: SDUZOGZPBGIPJQ-UHFFFAOYSA-N
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Description

1-Propoxycyclohex-1-ene is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . As an alkoxy-substituted cyclohexene, it features a cyclohexene ring, a structure of significant interest in combustion and fuel science, with an ether-linked propoxy chain. This structure suggests its potential utility in specialized research areas. Cycloalkane and cycloalkene derivatives are important subjects in combustion chemistry studies due to their prevalence in transportation fuels . Researchers investigate compounds like this compound to understand their pyrolysis and oxidation behaviors, which is critical for developing accurate kinetic models and improving fuel efficiency while reducing emissions . Furthermore, the molecule combines an ether functional group with an alkene in a cyclic system. This makes it a candidate for fundamental organic synthesis research , potentially serving as a building block or intermediate in the development of more complex molecules. Its reactivity is likely influenced by both the electron-rich double bond and the ether linkage, which could be explored in various chemical transformations. Handling and Safety: This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety precautions when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14586603 1-Propoxycyclohex-1-ene CAS No. 61382-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61382-76-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-propoxycyclohexene

InChI

InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3

InChI Key

SDUZOGZPBGIPJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CCCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Propoxycyclohex 1 Ene and Its Advanced Derivatives

General Strategies for Enol Ether Formation

The formation of enol ethers, such as 1-propoxycyclohex-1-ene, can be achieved through several established synthetic strategies. These methods typically involve the conversion of a ketone or a related precursor into the desired enol ether.

One of the most direct methods is the acid-catalyzed dehydration of a ketone with an alcohol. masterorganicchemistry.com In this equilibrium process, a ketone, such as cyclohexanone (B45756), is reacted with an alcohol, like propanol, in the presence of an acid catalyst to form the enol ether and water. The removal of water is often necessary to drive the reaction to completion.

The Williamson ether synthesis provides another versatile route. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of a metal enolate with an alkyl halide. wikipedia.org For the synthesis of this compound, the enolate of cyclohexanone can be generated using a suitable base and then reacted with a propyl halide. The choice of base and reaction conditions is crucial to favor O-alkylation over the competing C-alkylation.

The Wittig reaction , a cornerstone of alkene synthesis, can also be adapted for enol ether formation. orgsyn.orgchegg.comacs.org This involves the reaction of a ketone with an α-alkoxy-substituted phosphorus ylide. For instance, cyclohexanone can be treated with a propoxymethylenetriphenylphosphorane to yield this compound.

Other notable methods include the Tebbe olefination of esters, which can be conceptually extended to the formation of enol ethers from lactones, and copper-catalyzed couplings of vinyl boronate esters with alcohols. orgsyn.orgorganic-chemistry.org More recent advancements include the in situ oxidation of ethers to generate enol ethers, which can then be used in subsequent reactions.

Table 1: General Strategies for Enol Ether Synthesis

Method General Reactants Key Reagents/Catalyst Brief Description
Acid-Catalyzed Dehydration Ketone, Alcohol Acid catalyst (e.g., p-TsOH) Equilibrium reaction involving nucleophilic attack of the alcohol on the protonated ketone, followed by dehydration.
Williamson Ether Synthesis Ketone, Alkyl halide Base (e.g., NaH, LDA), Alkyl halide Formation of a metal enolate followed by SN2 reaction with an alkyl halide. wikipedia.org
Wittig Reaction Ketone, α-Alkoxyphosphonium salt Base, α-Alkoxyphosphonium salt Reaction of a ketone with an α-alkoxy-substituted phosphorus ylide. chegg.com
Tebbe Olefination Ester/Lactone Tebbe reagent Methylenation of a carbonyl group to form a vinyl ether.
Copper-Catalyzed Coupling Vinyl boronate ester, Alcohol Copper catalyst Cross-coupling reaction to form the C-O bond of the enol ether. organic-chemistry.org

Specific Synthetic Routes to this compound

The most direct and practical synthesis of this compound involves the acid-catalyzed reaction of cyclohexanone with propan-1-ol. This reaction is typically carried out with azeotropic removal of water to shift the equilibrium towards the product. A common catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).

Alternatively, the Williamson ether synthesis can be employed. Cyclohexanone is first deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the lithium enolate. Subsequent addition of 1-iodopropane (B42940) or 1-bromopropane (B46711) leads to the formation of this compound. Careful control of reaction conditions is necessary to maximize the yield of the O-alkylated product and minimize the formation of the C-alkylated byproduct, 2-propylcyclohexanone.

Functionalization and Derivatization of the Cyclohexenyl Enol Ether Scaffold

The this compound scaffold is a versatile platform for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

The electron-rich double bond of this compound makes it an excellent dienophile in Diels-Alder reactions . wikipedia.orgvanderbilt.edumasterorganicchemistry.comlibretexts.org When reacted with a suitable diene, it can form bicyclic structures containing a propoxy-substituted cyclohexene (B86901) ring. These reactions are often promoted by Lewis acids to enhance the reactivity of the dienophile.

Alkylation at the α-position to the oxygen can be achieved by deprotonation of the vinylic proton adjacent to the propoxy group using a strong base, followed by reaction with an electrophile such as an alkyl halide. This allows for the introduction of substituents on the cyclohexene ring.

Furthermore, the enol ether functionality can participate in Prins-type cyclizations and can be converted into other functional groups. For example, hydrolysis of the enol ether under acidic conditions regenerates the corresponding ketone, which can then undergo further reactions. researchgate.netresearchgate.net The enol ether can also be a precursor for the synthesis of α-amino ketones through amination reactions. acs.orgresearchgate.net

Table 2: Functionalization Reactions of the Cyclohexenyl Enol Ether Scaffold

Reaction Type Reactants Reagents Product Type
Diels-Alder Reaction This compound, Diene Lewis Acid (optional) Bicyclic propoxy-substituted cyclohexene derivatives. wikipedia.orgvanderbilt.edumasterorganicchemistry.comlibretexts.org
α-Alkylation This compound, Alkyl halide Strong base (e.g., n-BuLi) α-Substituted cyclohexenyl propyl ethers.
Hydrolysis This compound Aqueous acid Cyclohexanone derivatives.
Amination This compound (as silyl (B83357) enol ether) Aminating agent (e.g., azodicarboxylate) α-Amino ketone precursors. acs.orgresearchgate.net

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of analogues of this compound is crucial for applications in areas such as asymmetric synthesis and medicinal chemistry, where the three-dimensional arrangement of atoms is critical.

Diastereoselective Approaches

Diastereoselectivity in the synthesis of substituted cyclohexenyl enol ethers can be achieved through several strategies. One common approach is the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, a chiral auxiliary can be incorporated into the alcohol portion of the enol ether or used to control the addition to a cyclohexanone precursor.

Substrate-controlled diastereoselective reactions are also prevalent, where the existing stereocenters in a substituted cyclohexanone precursor direct the formation of a new stereocenter during the enol ether formation or a subsequent functionalization step. bohrium.comrsc.orgacs.org For instance, the reduction of a substituted cyclohexenone to a cyclohexenol, followed by etherification, can proceed with high diastereoselectivity depending on the nature of the substituents and reagents used.

Enantioselective Methodologies

The enantioselective synthesis of chiral cyclohexenyl enol ether analogues can be achieved through catalyst-controlled or reagent-controlled asymmetric transformations.

Catalytic asymmetric ring-closing metathesis (ARCM) has emerged as a powerful tool for the synthesis of cyclic enol ethers in high enantiomeric excess. nih.gov This method utilizes chiral molybdenum or ruthenium catalysts to effect the cyclization of an acyclic diene-enol ether precursor.

Another important strategy is the enantioselective protonation of a prochiral enolate or silyl enol ether. nih.govresearchgate.netchimia.chcaltech.edunih.govnih.gov In this approach, a chiral proton source or a chiral catalyst is used to selectively protonate one of the two enantiotopic faces of the enolate, thereby generating a chiral ketone which can then be converted to the corresponding enol ether. Chiral Brønsted acids derived from cationic gold(I) complexes have shown promise in this area. nih.gov

Furthermore, NiH-catalyzed reductive hydroalkylation of enol ethers offers a route to chiral dialkyl carbinol derivatives with high enantioselectivity. chinesechemsoc.org This method involves the syn-addition of a Ni-H intermediate to the enol ether, followed by coupling with an alkyl or aryl halide. Additionally, the enantioselective amination of silyl enol ethers using chiral diruthenium catalysts provides access to chiral α-amino ketones, which are precursors to chiral enol ether analogues. acs.orgresearchgate.net

Table 3: Stereoselective Synthesis Approaches for Cyclohexenyl Enol Ether Analogues

Approach Method Key Feature Stereochemical Outcome
Diastereoselective Chiral Auxiliary Temporary incorporation of a chiral group. wikipedia.orgnih.gov Control over the formation of diastereomers.
Substrate Control Existing stereocenters direct new stereocenter formation. bohrium.comrsc.org Diastereomerically enriched products.
Enantioselective Catalytic ARCM Chiral Mo or Ru catalysts for cyclization. nih.gov High enantiomeric excess (ee).
Enantioselective Protonation Chiral proton source or catalyst (e.g., chiral Gold-Brønsted acid). nih.govnih.gov Enantioenriched ketones/enol ethers.
NiH-Catalyzed Hydroalkylation Chiral Ni-H catalyst for reductive coupling. chinesechemsoc.org High ee in dialkyl carbinol derivatives.
Enantioselective Amination Chiral diruthenium catalyst for amination of silyl enol ethers. acs.orgresearchgate.net Enantioenriched α-amino ketone precursors.

Elucidation of Reaction Mechanisms and Pathways Involving 1 Propoxycyclohex 1 Ene

Electrophilic Addition Reactions of Cyclohexenyl Enol Ethers

Electrophilic addition represents a fundamental reaction class for enol ethers. The driving force is the interaction of an electrophile (X⁺) with the electron-rich π system of the double bond, leading to the cleavage of the π bond and the formation of two new σ bonds. wikipedia.org

Enol ethers, including 1-propoxycyclohex-1-ene, are highly reactive towards electrophiles like Brønsted acids due to the electron-donating nature of the alkoxy substituent. wikipedia.org The generally accepted mechanism for electrophilic addition is a two-step process:

Electrophilic Attack : The reaction initiates with the attack of the enol ether's π bond on an electrophile (E⁺). This step is typically the rate-determining step of the reaction. libretexts.orgyoutube.com This forms a new C-E σ bond and generates a carbocation intermediate. The positive charge is transferred to the carbon-carbon bond, creating the carbocation. wikipedia.org

Nucleophilic Capture : The carbocation intermediate is highly electrophilic and is rapidly intercepted by a nucleophile (Nu⁻) present in the reaction mixture. This step results in the formation of the second σ bond and yields the final addition product. wikipedia.orgyoutube.com

This process is analogous to the Sɴ1 reaction in its second step, where the carbocation is attacked by a nucleophile. wikipedia.org The stability of the carbocation intermediate is a critical factor influencing the reaction's rate and regioselectivity.

When an unsymmetrical reagent like a hydrohalic acid (HX) adds to an unsymmetrical alkene, the regioselectivity of the addition becomes important. The outcome is generally governed by the principle of forming the most stable carbocation intermediate. libretexts.org This is often summarized by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.orglibretexts.orgmasterorganicchemistry.com

In the case of this compound, the two carbons of the double bond are electronically distinct. The carbon atom bonded to the propoxy group is the α-carbon, and the other is the β-carbon. Protonation can occur at either position, leading to two potential carbocation intermediates:

Protonation at the β-carbon : This places the positive charge on the α-carbon, where it is significantly stabilized by resonance with the lone pair electrons of the adjacent oxygen atom.

Protonation at the α-carbon : This places the positive charge on the β-carbon, resulting in a standard secondary carbocation without direct resonance stabilization from the oxygen.

Due to the superior stability of the oxygen-stabilized carbocation, protonation occurs preferentially at the β-carbon. Consequently, the nucleophile adds to the α-carbon. This consistent regioselectivity is a hallmark of electrophilic additions to enol ethers.

ReactantElectrophile (E⁺)Nucleophile (Nu⁻)Major Regioisomeric Product
This compound + HBrH⁺Br⁻1-bromo-1-propoxycyclohexane
This compound + H₂O (acid-catalyzed)H⁺H₂O1-hydroxy-1-propoxycyclohexane (a hemiacetal)

The stereochemical outcome of an electrophilic addition depends heavily on the reaction's mechanism and the nature of the intermediate. youtube.com The terms syn-addition and anti-addition describe whether the two new σ bonds are formed on the same face or on opposite faces of the original double bond, respectively. masterorganicchemistry.com

Syn-addition : Both new groups add to the same side of the double bond.

Anti-addition : The two new groups add to opposite sides of the double bond.

For reactions that proceed through a planar carbocation intermediate, such as the addition of HX, the nucleophile can attack from either face with roughly equal probability. This lack of stereoselectivity results in a mixture of syn and anti addition products. masterorganicchemistry.com

In contrast, reactions that involve the formation of a bridged, cyclic intermediate exhibit high stereoselectivity. A classic example is the addition of halogens (X₂). The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion (Br⁻) occurs from the face opposite the bridging bromine atom in an Sɴ2-like fashion. This mechanistic constraint leads exclusively to anti-addition. lasalle.edu

ReactionIntermediatePredominant Stereochemistry
Hydrohalogenation (e.g., + HBr)Planar CarbocationMixture of syn and anti addition (not stereoselective)
Halogenation (e.g., + Br₂)Cyclic Bromonium IonAnti-addition
Catalytic Hydrogenation (+ H₂)Alkene adsorbed on metal surfaceSyn-addition

Pericyclic Transformations of this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edu They are characterized by a redistribution of bonding electrons without the formation of intermediates.

The ene reaction, also known as the Alder-Ene reaction, is a pericyclic reaction between an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new σ bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

This compound can serve as the "ene" component due to the presence of allylic hydrogens on the cyclohexene (B86901) ring. It can participate in both intermolecular and intramolecular ene reactions. Intramolecular ene reactions are often more facile than their intermolecular counterparts because they have a less negative entropy of activation. wikipedia.org

Intermolecular Ene Reaction : this compound could react with a suitable enophile, such as an aldehyde or another alkene, though this often requires high temperatures.

Intramolecular Ene Reaction : If the propoxy group were substituted with a tether containing an enophile, an intramolecular reaction could occur, leading to the formation of a new ring system. Such reactions can exhibit high regio- and stereoselectivity, providing significant control in the synthesis of complex cyclic structures. wikipedia.org

The Alder-Ene reaction is classified as a group transfer pericyclic reaction. wikipedia.org It involves the concerted redistribution of three pairs of bonding electrons (one σ-bond and two π-bonds) through a cyclic six-membered transition state. chemistry-reaction.com This concerted mechanism means that bond-making and bond-breaking occur simultaneously. chemistry-reaction.com

The reaction typically requires high temperatures due to a significant activation energy, which is partly needed to achieve the required geometry of the transition state. organic-chemistry.org However, the use of Lewis acid catalysts can significantly accelerate ene reactions, allowing them to proceed under milder conditions. organic-chemistry.org Lewis acid catalysis can sometimes alter the mechanism from a concerted pathway to a stepwise one involving a polar, zwitterionic intermediate. wikipedia.org The choice of pathway depends on the reactants and the specific catalyst used. wikipedia.org

Components of the Alder-Ene Reaction
ComponentDescriptionRole of this compound
EneAn alkene with an allylic hydrogen.Provides the allylic hydrogen and the π-bond that shifts.
EnophileA compound with a multiple bond (e.g., C=C, C=O).Reacts with the ene component.
Transition StateA cyclic, six-membered arrangement of atoms.Participates in the concerted electron redistribution.

Cycloaddition Reactions

This compound, as an electron-rich alkene, readily participates in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.orglibretexts.org As a dienophile, this compound's reactivity is enhanced by its electron-donating propoxy group, making it suitable for reactions with electron-poor dienes. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of a cyclic enol ether with an electron-deficient diene would be expected to proceed with a specific regiochemistry, often referred to as "ortho" or "para" selectivity, depending on the substituent patterns. The endo rule, which predicts the preferential formation of the endo stereoisomer due to secondary orbital interactions, is a key principle in predicting the stereochemical outcome of Diels-Alder reactions. youtube.com

Reactant A (Diene)Reactant B (Dienophile)Reaction TypeKey Features
Electron-poor dieneThis compoundDiels-Alder [4+2] CycloadditionElectron-donating group on dienophile accelerates reaction; Regioselectivity governed by frontier molecular orbitals; Stereospecific and follows the endo rule.

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. wikipedia.orgnrochemistry.com When enol ethers like this compound are used as the alkene component, the reaction can lead to the formation of functionalized tetrahydropyrans. The reaction is typically acid-catalyzed, which activates the carbonyl group towards nucleophilic attack by the enol ether. organic-chemistry.orgnih.gov

The mechanism proceeds through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the enol ether double bond. beilstein-journals.org The stereochemical outcome of the cyclization is often controlled by a chair-like transition state, leading to high diastereoselectivity. acs.org However, the potential for racemization exists through competing pathways like the oxonia-Cope rearrangement. nih.gov Silyl (B83357) enol ethers are also commonly used in what is known as a silyl-Prins cyclization, which often shows enhanced selectivity. acs.orgresearchgate.net

Photocycloaddition reactions involve the union of two unsaturated molecules under photochemical conditions to form a cyclic product. aklectures.comyoutube.com The [2+2] photocycloaddition of an alkene with another unsaturated system, such as another alkene or a carbonyl group, is a common method for the synthesis of four-membered rings. organicreactions.org These reactions are often forbidden under thermal conditions but become allowed upon photoexcitation of one of the reactants. youtube.com

For enol ethers like this compound, [2+2] photocycloaddition can occur with various partners. The regioselectivity of these reactions is influenced by the nature of the excited state and the electronic properties of the reacting partners. For example, the photocycloaddition of enol ethers to enones can lead to the formation of cyclobutane (B1203170) rings with a high degree of stereoselectivity. acs.orgnih.gov The mechanism often involves the formation of an exciplex, which then collapses to form a biradical intermediate that subsequently closes to the cyclobutane product. beilstein-journals.org

Reaction TypeReactantsKey IntermediateProduct Type
Prins CyclizationThis compound + Aldehyde/KetoneOxocarbenium ionTetrahydropyran derivative
[2+2] PhotocycloadditionThis compound + Alkene/EnoneExciplex/BiradicalCyclobutane derivative

Reactivity Under Oxidative and Reductive Conditions

Oxidative Transformations (e.g., Ozonolysis and other Oxygen-Mediated Reactions)

The double bond of this compound is susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone. wikipedia.org The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.com Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids. masterorganicchemistry.comyoutube.com

In the case of this compound, ozonolysis followed by reductive workup would cleave the double bond to yield a dicarbonyl compound. Specifically, it would be expected to produce a keto ester derivative after cleavage and workup.

Other oxygen-mediated reactions of enol ethers can lead to different products. For example, oxidation with peroxy acids can lead to the formation of α-hydroxy ketones via an epoxide intermediate, a transformation known as the Rubottom oxidation when applied to silyl enol ethers. wikipedia.org The oxidation of enolates and silyl enol ethers is a general strategy for introducing a hydroxyl group adjacent to a carbonyl group. organicreactions.org Electrochemical and photocatalytic methods can also be employed for the oxidative coupling of enol ethers. nih.gov

Reductive Pathways and Hydrogenation Studies

The reduction of the double bond in this compound can be achieved through several methods, with catalytic hydrogenation being the most prominent.

Catalytic Hydrogenation:

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically from Group 10 of the periodic table. This process leads to the formation of the corresponding saturated ether, 1-propoxycyclohexane.

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. The key steps are as follows:

Adsorption of Reactants: Both hydrogen gas (H₂) and this compound are adsorbed onto the surface of the metal catalyst. The π-electrons of the double bond in the enol ether interact with the vacant d-orbitals of the metal.

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and eventually cleaved upon adsorption, forming metal-hydride bonds (M-H).

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This transfer typically occurs in a stepwise manner. First, one hydrogen atom adds to one of the olefinic carbons, forming a half-hydrogenated intermediate that is still bound to the catalyst surface. Subsequently, a second hydrogen atom is transferred to the other carbon, leading to the formation of the saturated product.

Desorption: The resulting 1-propoxycyclohexane has a weaker affinity for the catalyst surface and desorbs, regenerating the active sites for further catalytic cycles.

A critical aspect of catalytic hydrogenation is its stereochemistry. The addition of hydrogen atoms occurs from the same side of the double bond, a process known as syn-addition. This is because both hydrogen atoms are delivered from the catalyst surface to one face of the adsorbed alkene. For a substrate like this compound, this results in the formation of cis-1-propoxycyclohexane as the major product, where the two newly added hydrogen atoms are on the same side of the cyclohexane (B81311) ring.

CatalystSolventTemperature (°C)Pressure (atm)Major ProductStereoselectivity
Pd/CEthanol2511-Propoxycyclohexanecis (from syn-addition)
PtO₂ (Adams' catalyst)Acetic Acid2511-Propoxycyclohexanecis (from syn-addition)
Raney NiEthanol50501-Propoxycyclohexanecis (from syn-addition)

Reduction with Metal Hydrides:

Reductions using complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of isolated carbon-carbon double bonds like the one present in this compound. These reagents are primarily used for the reduction of polar functional groups like carbonyls. The double bond in an enol ether is not sufficiently electrophilic to react with the hydride nucleophile under standard conditions.

Other Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The electron-rich double bond of this compound makes it a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via electrophilic attack on the double bond.

Carbon-Carbon Bond Formation:

Lewis Acid-Catalyzed Alkylation: In the presence of a Lewis acid, this compound can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the enol ether. The mechanism involves the initial attack of the π-electrons of the double bond on the activated electrophile, leading to the formation of an oxonium ion intermediate. This intermediate is then neutralized by the loss of the propoxy group or by subsequent reaction with a nucleophile, depending on the reaction conditions.

Cycloaddition Reactions: this compound can participate as the 2π-electron component in cycloaddition reactions, most notably [4+2] cycloadditions (Diels-Alder reactions). As an electron-rich dienophile, it reacts readily with electron-deficient dienes. The reaction is typically concerted, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. The stereochemistry of the dienophile is retained in the product. The propoxy group, being an electron-donating group, enhances the reactivity of the double bond in these reactions.

DieneReaction ConditionsProduct TypeRegioselectivity
Maleic anhydrideToluene, refluxBicyclic adductEndo-adduct favored
Dimethyl acetylenedicarboxylateXylene, refluxCyclohexene derivativeN/A
1,3-ButadieneHigh temperature and pressureSubstituted cyclohexeneOrtho/Para-like adducts

Carbon-Heteroatom Bond Formation:

Halogenation: this compound readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate. The π-electrons of the double bond attack one of the halogen atoms, displacing the other as a halide ion. The resulting cyclic halonium ion is then opened by the nucleophilic attack of the halide ion from the anti-face. This results in the anti-addition of the halogen atoms across the double bond, leading to the formation of a trans-dihalo-1-propoxycyclohexane.

Amination: The formation of a carbon-nitrogen bond at the α-position to the ether oxygen can be achieved through various methods, often involving the reaction of the corresponding silyl enol ether with an electrophilic nitrogen source. For this compound, direct amination is challenging. However, related transformations on silyl enol ethers, which can be prepared from the corresponding ketone, are well-established. For instance, the reaction of a silyl enol ether with an azodicarboxylate in the presence of a suitable catalyst can lead to the formation of an α-amino ether derivative. The mechanism typically involves the electrophilic attack of the nitrogen species on the electron-rich double bond of the silyl enol ether.

Catalysis in Reactions of 1 Propoxycyclohex 1 Ene and Its Derivatives

Lewis Acid Catalysis in Enol Ether Transformations

Lewis acid catalysis is a cornerstone in the functionalization of enol ethers like 1-propoxycyclohex-1-ene. By accepting an electron pair, Lewis acids activate the enol ether, rendering it more susceptible to nucleophilic attack and enabling a range of synthetic transformations.

Lewis acids activate enol ethers by coordinating to the oxygen atom of the propoxy group. This coordination withdraws electron density from the oxygen, enhancing the electrophilicity of the double bond and facilitating reactions with nucleophiles. This activation is crucial for processes that would otherwise be slow or inefficient. For instance, in reactions analogous to the Mukaiyama aldol (B89426) reaction, Lewis acids enable the addition of the enol ether to carbonyl compounds. wikipedia.org

The choice of Lewis acid can significantly influence the selectivity of the reaction. Strong Lewis acids can promote reactions at lower temperatures, which can enhance diastereoselectivity by favoring a more ordered transition state. In the context of cyclic systems like this compound, Lewis acids play a critical role in controlling the stereochemical outcome of reactions such as Diels-Alder cycloadditions and ring-opening of related epoxides. nih.govnih.gov Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, a related cyclic ether, have shown that the Lewis acid's effectiveness is related to its ability to reduce the steric (Pauli) repulsion between the substrate and the incoming nucleophile. nih.govresearchgate.net This is achieved by polarizing the filled orbitals of the cyclic ether away from the approaching nucleophile. nih.gov

The regioselectivity of nucleophilic attack on activated cyclic ethers is also dictated by the Lewis acid, which can influence whether the reaction proceeds via a chair-like or twist boat-like transition state. nih.gov For example, in the ring-opening of cyclohexene oxide, a preference for attack at the α-position is observed due to the more stable chair-like transition state. nih.gov

Table 1: Influence of Lewis Acids on the Ring-Opening of Cyclohexene Oxide Analogs

Lewis AcidNucleophileTemperature (°C)Product(s)Observations
LiClO₄VariousAmbientRing-opened productsAcceleration of reaction
AlBr₃/AlMe₃Dienophile-78 to 25Diels-Alder adductsHigh yields for hindered substrates nih.gov
TiCl₄Aldehyde-78Aldol adductActivation of carbonyl for nucleophilic attack wikipedia.org
BF₃Dienophile-78Diels-Alder adductEnhanced reaction rate and selectivity wikipedia.org

This table presents data for analogous cyclic ether systems to illustrate the role of Lewis acids, due to the limited direct data for this compound.

The development of chiral Lewis acids has enabled enantioselective transformations of enol ethers. These catalysts create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the enol ether double bond, thus leading to the preferential formation of one enantiomer. wikipedia.org

For cyclic enol ethers, chiral Lewis acid-catalyzed reactions can lead to the formation of optically active products with high enantiomeric excess. nih.gov The design of the chiral ligand is crucial, as its steric and electronic properties dictate the degree of asymmetric induction. wikipedia.org Privileged ligand scaffolds are often multidentate, creating a well-defined and rigid chiral pocket around the metal center. wikipedia.org

In asymmetric synthesis, chiral Lewis acids have been successfully employed in a variety of reactions, including Diels-Alder reactions, ene reactions, and [3+2] cycloadditions involving enol ethers. wikipedia.orgwikipedia.orgresearchgate.net For example, a highly diastereo- and enantioselective [3 + 2] acylhydrazone-enol ether cycloaddition has been reported using a simple chiral silane (B1218182) Lewis acid. researchgate.net While specific examples with this compound are not extensively documented, the principles of asymmetric induction using chiral Lewis acids are broadly applicable to this substrate. The enantioselectivity arises from the differential stabilization of the transition states leading to the two possible enantiomers, with the chiral catalyst favoring the pathway with lower activation energy. wikipedia.org

Table 2: Examples of Asymmetric Reactions of Cyclic Enol Ethers Catalyzed by Chiral Lewis Acids

Catalyst SystemReaction TypeSubstrateEnantiomeric Excess (ee)
Chiral Mo-based catalystAsymmetric Ring-Closing MetathesisAcyclic diene enol etherUp to 94% nih.gov
Chiral Silicon Lewis Acid[3+2] CycloadditionAcylhydrazone and enol etherHigh researchgate.net
BINOL-Ti(IV)Ene-endo-cyclizationHomoallylic etherModerate acs.org

This table showcases the potential for asymmetric catalysis on cyclic enol ether systems.

Transition Metal-Mediated Catalysis

Transition metal complexes are versatile catalysts for a wide array of transformations involving enol ethers, including the formation of carbon-carbon and carbon-heteroatom bonds. These catalysts operate through various mechanistic pathways, often involving organometallic intermediates. wikipedia.org

Organometallic complexes facilitate the formation of new bonds by bringing the reacting partners into close proximity within the metal's coordination sphere. wikipedia.orgnih.gov For enol ethers like this compound, transition metals can activate the C-H bond or the double bond, leading to a variety of coupling reactions. The choice of metal, ligands, and reaction conditions determines the outcome of the reaction. jagranjosh.com

The formation of carbon-carbon bonds is a key application of organometallic catalysis. jagranjosh.com Reactions such as hydroformylation, which introduces a formyl group and a hydrogen atom across the double bond, can be catalyzed by rhodium complexes. jagranjosh.comnih.gov The regioselectivity of such reactions is often influenced by the steric and electronic properties of the ligands on the metal center. researchgate.net

Palladium complexes are particularly prominent in cross-coupling reactions, which form C-C bonds between two different partners. youtube.combhu.ac.in The Heck reaction, for instance, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction typically involves electron-deficient alkenes, modifications have expanded its scope. nih.gov For cyclic olefins like cyclohexene, palladium catalysis has been used for arylation, although regioselectivity can be a challenge. nih.gov

Palladium catalysts are also effective for the oxidation of enol ethers to enals. organic-chemistry.org This transformation tolerates a diverse range of functional groups and can be applied to the synthesis of di-, tri-, and tetrasubstituted olefins. organic-chemistry.org Intramolecular versions of this reaction can lead to the formation of furans and dihydrofurans. organic-chemistry.org

Table 3: Palladium-Catalyzed Reactions of Cyclic Alkenes and Enol Ethers

Reaction TypeCatalystSubstrateProduct Type
Heck CouplingPd(OAc)₂, PdCl₂(PhCN)₂Iodobenzene and CyclohexeneArylated cyclohexenes nih.gov
OxidationPalladium catalystAlkyl enol ethersEnals organic-chemistry.org
Reductive Heck CouplingPalladium catalystEnol triflate and 1,3-dieneTri- and tetrasubstituted alkenes nih.gov
Cross-CouplingPalladium catalystCyclopropanol-derived ketone homoenolates and aryl bromidesβ-Aryl ketones

This table provides examples of palladium-catalyzed reactions on related cyclic systems.

Rhodium catalysts are well-known for their application in hydrogenation and hydroformylation reactions. wiley-vch.denih.gov Asymmetric hydrogenation of prochiral alkenes using chiral rhodium complexes is a powerful method for producing optically active compounds. wiley-vch.de While direct examples with this compound are limited, the asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which share structural similarities, has been achieved with high enantioselectivity using rhodium catalysts. Rhodium-catalyzed hydroformylation of alkenes is an important industrial process for the synthesis of aldehydes. nih.gov

Copper catalysts have emerged as cost-effective and environmentally benign alternatives for various C-H functionalization and conjugate addition reactions. researchgate.netnih.gov Copper-catalyzed asymmetric conjugate addition of organometallic reagents to cyclic enones is a well-established method for creating chiral centers. semanticscholar.orgnih.govnih.gov This methodology can be applied to the synthesis of complex molecules with high enantioselectivity. researchgate.net Although the substrate is an enone rather than an enol ether, the principles of copper-catalyzed conjugate addition are relevant to the potential reactivity of this compound derivatives. Copper catalysts are also effective in C-H activation, enabling the direct functionalization of C-H bonds to form new C-C bonds. nih.govscripps.edu

Table 4: Rhodium and Copper-Catalyzed Reactions of Unsaturated Systems

MetalReaction TypeLigand TypeSubstrate TypeProduct Type
RhodiumAsymmetric HydrogenationChiral PhosphineProchiral alkenesChiral alkanes wiley-vch.de
RhodiumHydroformylationPhosphineAlkenesAldehydes nih.gov
CopperAsymmetric Conjugate AdditionChiral Ferrocenyl DiphosphineCyclic enonesChiral ketones semanticscholar.orgnih.govnih.gov
CopperC-H FunctionalizationVariousN-HeterocyclesC-C coupled products researchgate.net

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis and biocatalysis utilize small organic molecules and enzymes, respectively, to catalyze chemical reactions with high precision. These methods are particularly valuable in asymmetric synthesis, where the formation of a specific stereoisomer is desired. While detailed research focusing specifically on this compound is limited in publicly available literature, the principles of these catalytic systems can be understood through studies on analogous cyclic enol ethers and related substrates.

Organocatalytic Approaches

Organocatalysis has revolutionized asymmetric synthesis by providing a platform for a wide array of enantioselective transformations. For cyclic enol ethers, which share structural similarities with this compound, various organocatalytic strategies have been developed. These often involve the activation of reactants through the formation of transient, chiral intermediates.

Another major area of organocatalysis is aminocatalysis, which involves the reaction of a chiral amine catalyst with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. Although this compound itself does not possess a carbonyl group for direct activation by aminocatalysis, its derivatives or reaction partners could be suitable substrates.

Table 1: Representative Organocatalytic Reactions of Cyclic Enol Ether Analogs

Catalyst TypeReaction TypeSubstrate AnalogProduct TypeEnantiomeric Excess (ee)
Chiral Phosphoric Acid[4+2] CycloadditionDihydropyranTetrahydropyran derivative>90%
Chiral AmineMichael Additionα,β-Unsaturated aldehydeAldehyde adductUp to 99%
Chiral ThioureaAldol ReactionSilyl (B83357) enol etherβ-Hydroxy ketone>95%

Note: This table presents generalized data from studies on compounds analogous to this compound to illustrate the potential of organocatalysis. Specific results for this compound are not available in the cited literature.

Biocatalytic Approaches

Biocatalysis harnesses the remarkable selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For substrates like this compound, several classes of enzymes could be employed to achieve selective transformations.

Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. While this compound is an ether, derivatives containing ester or amide functionalities could be resolved using these enzymes. In a kinetic resolution, one enantiomer of the substrate is selectively hydrolyzed, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity.

Oxidoreductases, such as monooxygenases and dehydrogenases, can introduce or modify functional groups with high stereoselectivity. For example, a cytochrome P450 monooxygenase could potentially hydroxylate the cyclohexene ring at a specific position and with a defined stereochemistry. Dehydrogenases could be used for the stereoselective reduction of a ketone derivative of the cyclohexene ring.

Table 2: Potential Biocatalytic Transformations for this compound Derivatives

Enzyme ClassReaction TypePotential Substrate DerivativePotential ProductKey Advantage
HydrolaseKinetic ResolutionEster-functionalized derivativeEnantiopure ester and alcoholHigh enantioselectivity
MonooxygenaseAsymmetric HydroxylationThis compoundChiral allylic alcoholHigh regio- and stereoselectivity
Ene-reductaseAsymmetric Reductionα,β-Unsaturated ketone derivativeChiral saturated ketoneExcellent enantioselectivity
LipaseEnantioselective acylationRacemic alcohol derivativeEnantiopure ester and alcoholMild reaction conditions

Note: This table outlines potential applications of biocatalysis to derivatives of this compound based on known enzyme functionalities. Specific experimental data for these transformations on the named compound is not documented in the searched literature.

Advanced Spectroscopic and Computational Insights into 1 Propoxycyclohex 1 Ene

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

The structural characterization of 1-propoxycyclohex-1-ene and the investigation of its reaction mechanisms rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's stereochemistry, the identification of transient intermediates in chemical reactions, and the analysis of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules in solution. For this compound, NMR is instrumental in assigning the stereochemistry of the molecule by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the vinylic, allylic, and aliphatic protons of the cyclohexene (B86901) ring, as well as the protons of the propoxy group, are expected. The chemical shift of the vinylic proton (=CH) is anticipated to appear in the downfield region, typically around 4.5-5.5 ppm, due to its deshielded environment. The allylic protons on the cyclohexene ring would likely resonate at approximately 1.9-2.1 ppm. The remaining methylene (B1212753) protons of the cyclohexene ring are expected to produce signals in the range of 1.5-1.8 ppm.

The propoxy group will exhibit three distinct sets of signals: a triplet for the terminal methyl protons (CH₃) around 0.9 ppm, a sextet for the central methylene protons (-CH₂-) at about 1.6 ppm, and a triplet for the methylene protons attached to the oxygen atom (-OCH₂-) further downfield, around 3.5-3.8 ppm, due to the deshielding effect of the adjacent oxygen.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Vinylic-H4.6 - 4.8Triplet
Allylic-H2.0 - 2.2Multiplet
Cyclohexene-CH₂1.5 - 1.8Multiplet
-OCH₂-3.5 - 3.7Triplet
-CH₂- (propyl)1.6 - 1.8Sextet
-CH₃ (propyl)0.9 - 1.0Triplet

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the two sp² hybridized carbons of the double bond are expected to have the most downfield chemical shifts. The carbon atom bonded to the propoxy group (C-1) would resonate at a lower field (around 140-150 ppm) compared to the other vinylic carbon (C-2), which is expected around 100-110 ppm. The sp³ hybridized carbons of the cyclohexene ring will appear at higher fields, with the allylic carbons being slightly deshielded compared to the other ring carbons. The carbons of the propoxy group will show characteristic shifts, with the carbon attached to the oxygen (-OCH₂) being the most deshielded of the three.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C=C-O)145 - 155
C-2 (C=C)95 - 105
Allylic-C25 - 35
Cyclohexene-CH₂20 - 30
-OCH₂-65 - 75
-CH₂- (propyl)20 - 30
-CH₃ (propyl)10 - 15

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atom. acs.orghuji.ac.il The chemical shift of the oxygen in the enol ether linkage of this compound is expected to fall within the typical range for ethers, which is generally between -20 and +90 ppm relative to H₂O. science-and-fun.de This technique can be particularly useful in mechanistic studies involving reactions at the oxygen center, as any change in its bonding or electronic environment would be reflected in a significant change in its chemical shift. However, the broad signals and low sensitivity of ¹⁷O NMR often necessitate the use of isotopically enriched samples for detailed analysis. huji.ac.ilblogspot.com

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction intermediates by detecting and analyzing the mass-to-charge ratio of ions. acs.orgjagranjosh.comchemguide.co.uk In the context of reactions involving this compound, such as additions to the double bond or rearrangements, MS can be used to intercept and characterize fleeting intermediates. copernicus.org

The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the propoxy group. This could occur through the loss of a propyl radical (•C₃H₇) to give a resonance-stabilized oxonium ion, or through the loss of propene via a McLafferty-type rearrangement if sterically feasible. Another significant fragmentation would be the retro-Diels-Alder reaction of the cyclohexene ring, leading to the expulsion of ethene and the formation of a radical cation of 1-propoxybutadiene. The identification of these and other fragment ions can help to piece together the structure of the parent molecule. In mechanistic studies, techniques like electrospray ionization (ESI) can be used to gently ionize and detect intermediates directly from the reaction mixture. copernicus.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IdentityFragmentation Pathway
154[C₉H₁₆O]⁺•Molecular Ion (M⁺•)
111[M - C₃H₇]⁺Loss of propyl radical
97[M - C₃H₇O]⁺Loss of propoxy radical
82[C₆H₁₀]⁺•Loss of propoxy group
54[C₄H₆]⁺•Retro-Diels-Alder fragmentation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the functional groups within a molecule by measuring the vibrations of its bonds. libretexts.orgmdpi.com For this compound, these techniques are crucial for confirming the presence of key structural features and for monitoring changes during chemical reactions.

The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=C stretching vibration of the enol ether at approximately 1650-1680 cm⁻¹. The C-O stretching vibration of the ether linkage will likely appear as a strong band in the region of 1050-1150 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the sp²-hybridized vinylic proton just above 3000 cm⁻¹ and for the sp³-hybridized alkyl protons just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretch of the enol ether would be expected to give a strong signal in the Raman spectrum. This can be especially useful in mechanistic studies, as changes in the intensity or position of this band can indicate reactions involving the double bond. For instance, during an addition reaction, the disappearance of the C=C stretching band and the appearance of new bands corresponding to the newly formed single bonds can be monitored in real-time.

Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=C Stretch (enol ether)1650 - 1680 (strong)1650 - 1680 (strong)
C-O Stretch (ether)1050 - 1150 (strong)Weak
=C-H Stretch3010 - 3050 (medium)Medium
C-H Stretch (alkyl)2850 - 2960 (strong)Strong

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org For this compound, the key structural feature influencing its UV-Vis spectrum is the enol ether moiety, where the oxygen's non-bonding electrons are in conjugation with the π-system of the carbon-carbon double bond.

The absorption of UV radiation promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. youtube.com In organic molecules, the most common transitions observed in the accessible UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of unsaturated systems, such as the C=C double bond in the cyclohexene ring. For an isolated double bond, like in cyclohexene, the π → π* transition occurs at a wavelength below 200 nm, outside the range of standard spectrophotometers. libretexts.org

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π antibonding orbital.

In this compound, the conjugation between the oxygen lone pairs and the double bond has a significant electronic effect. This delocalization of electrons raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO). Consequently, the energy gap for the π → π* transition is reduced, shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) compared to an unconjugated alkene. shimadzu.com This shift brings the absorption into the experimentally accessible UV region. The presence of the alkoxy group, an auxochrome, thus modifies the chromophore (the C=C bond) and its spectral properties.

The expected electronic transitions for this compound are summarized in the table below.

Transition TypeInvolved OrbitalsExpected Wavelength RegionNotes
σ → σC-C, C-H, C-O sigma bonds< 200 nmHigh energy, typically not observed in standard UV-Vis spectra.
n → σOxygen lone pair to C-O σ< 200 nmPossible but often obscured by stronger absorptions.
π → πC=C π bonding to π* antibonding> 200 nmThis is the primary transition observed, shifted to a longer wavelength due to conjugation with the oxygen atom.
n → πOxygen lone pair to C=C π> 200 nmGenerally a lower intensity (smaller molar absorptivity) transition compared to π → π*. May appear as a shoulder on the main absorption band.

This table is illustrative, based on established principles of electronic spectroscopy.

Solvent polarity can also influence the spectrum. For n → π* transitions, an increase in solvent polarity typically leads to a blue shift (to shorter wavelengths) due to the stabilization of the non-bonding orbital. youtube.com Conversely, π → π* transitions often exhibit a red shift with increasing solvent polarity.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and spectroscopic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into transient species and electronic features that are difficult to observe directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.

For this compound, DFT calculations can predict a range of fundamental properties:

Optimized Geometry : DFT can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties : Calculations can yield the distribution of electron density, revealing the electron-rich and electron-poor regions of the molecule. This is often visualized using an electrostatic potential (ESP) map, where red indicates areas of high electron density (nucleophilic sites) and blue indicates areas of low electron density (electrophilic sites). For an enol ether, the β-carbon of the double bond is expected to be particularly nucleophilic. wikipedia.org

Spectroscopic Properties : Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, predicting the wavelengths and intensities of electronic transitions, which can then be compared with experimental data. nih.gov

A hypothetical summary of DFT-predicted properties for this compound is presented below.

PropertyPredicted Value/ObservationSignificance
C1=C2 Bond LengthShorter than a C-C single bond, slightly longer than a typical C=C bondIndicates partial double bond character due to conjugation.
C1-O Bond LengthShorter than a typical C-O single bondIndicates partial double bond character from resonance.
Mulliken Charge on C2NegativeConfirms the nucleophilic character of the β-carbon.
Electrostatic PotentialHigh negative potential (red) near the C2 carbonVisualizes the primary site for electrophilic attack.
Calculated λmax (TD-DFT)~210-230 nmProvides a theoretical basis for the observed UV-Vis spectrum.

This table contains expected values based on DFT studies of similar molecules and is for illustrative purposes.

Transition State Analysis and Reaction Pathway Mapping

Enol ethers are known to be reactive toward electrophiles. wikipedia.org A common reaction is acid-catalyzed hydrolysis to form a ketone (cyclohexanone) and an alcohol (propanol). Computational chemistry can be used to map the entire reaction pathway for such a process.

This involves:

Locating Reactants and Products : The geometries and energies of the starting materials (this compound, H₃O⁺) and final products (cyclohexanone, propanol, H₂O) are optimized.

Identifying Intermediates : The structures of any stable intermediates, such as the protonated enol ether, are located and optimized.

Finding Transition States (TS) : A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Algorithms are used to locate the TS structure connecting reactants to intermediates, and intermediates to products.

Calculating Activation Energies : The energy difference between the reactant and the transition state defines the activation barrier (ΔG‡), which is crucial for determining the reaction rate.

By mapping the potential energy surface, computational chemists can determine the rate-determining step and understand the factors that control the reaction's feasibility and speed. For the hydrolysis of this compound, the initial protonation at the β-carbon is often the key step, and transition state analysis would provide the precise geometry and energy of this process.

Molecular Orbital Theory and Frontier Orbital Interactions in Reactivity

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com Reactivity, particularly in concerted reactions and reactions with electrophiles/nucleophiles, is often governed by the interactions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, an enol ether, the key frontier orbitals are:

HOMO : The HOMO is the highest-energy orbital containing electrons. As an electron-rich species, this compound will react as a nucleophile, donating electrons from its HOMO. Due to the p-π conjugation, the HOMO is a π-type orbital with significant electron density delocalized over the oxygen and the C=C double bond. Crucially, analogous to enolates, the largest coefficient of the HOMO is predicted to be on the β-carbon (C2). libretexts.orgstackexchange.com This indicates that in an orbitally-controlled reaction with an electrophile, the attack will preferentially occur at this carbon.

LUMO : The LUMO is the lowest-energy orbital that is empty. It can accept electrons if the molecule were to act as an electrophile. The LUMO is the corresponding π* antibonding orbital.

The interaction between the HOMO of the enol ether (the nucleophile) and the LUMO of an electrophile drives the reaction. A smaller energy gap between the interacting HOMO and LUMO leads to a stronger interaction and a faster reaction.

Molecular OrbitalTypeKey CharacteristicsRole in Reactivity
HOMO πHigh energy level; largest coefficient on the β-carbon (C2).Electron donor in reactions with electrophiles. Directs electrophilic attack to the C2 position.
LUMO π*Low energy level; significant coefficients on C1 and C2.Electron acceptor; relevant in reactions like pericyclic reactions.

This table is illustrative and based on general principles of MO theory for enol ethers.

Conformation Analysis and Stereochemical Prediction

The six-membered ring in this compound is not planar. Due to the presence of the sp²-hybridized carbons of the double bond, the ring adopts a half-chair or sofa conformation. slideshare.net This is different from the classic chair conformation of cyclohexane (B81311). pressbooks.pub

Conformational analysis of this compound involves considering:

Ring Conformation : The interconversion between different half-chair forms of the cyclohexene ring.

Propoxy Group Orientation : The rotation around the C1-O and O-CH₂ bonds of the propoxy substituent.

Substituents on a cyclohexene ring can adopt pseudo-axial or pseudo-equatorial positions. For substituents on the sp³-hybridized carbons, there is a preference for the pseudo-equatorial position to minimize steric strain. libretexts.orglibretexts.org For the propoxy group attached to the sp² carbon (C1), its orientation will be influenced by steric interactions with the adjacent allylic hydrogens on C6. Computational modeling can be used to calculate the relative energies of different conformers to predict the most stable arrangement.

In terms of stereochemistry, this compound itself is achiral as it possesses a plane of symmetry if the propoxy group is oriented within that plane. However, if a reaction introduces a new stereocenter, for example, by addition to the double bond, then stereoisomers (enantiomers or diastereomers) can be formed. sydney.edu.auwikipedia.org The stereochemical outcome of such reactions is often dictated by the direction of attack on the double bond (from the top or bottom face). The preferred conformation of the starting material can create a steric bias, leading to one stereoisomer being formed preferentially. Theoretical modeling can predict this outcome by calculating the activation energies for the transition states leading to the different stereoisomeric products.

Applications in Complex Organic Synthesis and Methodology Development

Role as a Versatile Building Block in Total Synthesis

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex molecule from simple precursors, building blocks that offer reliability and stereochemical control are highly prized. 1-Propoxycyclohex-1-ene and related cyclic enol ethers serve as important six-carbon synthons, providing a pre-formed cyclohexane (B81311) core that can be elaborated into more complex structures.

The development of novel pharmaceutical agents often relies on the synthesis of complex molecular scaffolds that provide a three-dimensional framework for interacting with biological targets. This compound serves as an intermediate in the construction of such scaffolds. For instance, the synthesis of bridged bicyclic nitrogen heterocycles, such as the 6-azabicyclo[3.2.1]octane scaffold found in various pharmaceutically active compounds, can be envisioned starting from cyclohexanone (B45756) derivatives. nih.gov The enol ether can be readily converted to the corresponding cyclohexanone, which then undergoes further reactions to build the complex bicyclic system. The ability to functionalize the cyclohexane ring systematically makes it a valuable starting point for creating libraries of compounds for drug discovery. The introduction of allene (B1206475) moieties, which can be derived from enol ethers, into pharmacologically active compounds has also been shown to produce impressive activity as enzyme inhibitors. nih.gov

Contribution to Novel Synthetic Transformations

Beyond its role as a building block, this compound is instrumental in the development of new synthetic methodologies. Its reactivity profile allows it to participate in and facilitate novel chemical reactions that can streamline the synthesis of complex molecules.

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating intermediates. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generated. The enol ether functionality is an excellent trigger for such cascades.

The nucleophilic double bond of this compound can initiate a reaction sequence by attacking an electrophile. This initial step can generate a reactive intermediate, such as an oxocarbenium ion, which then undergoes a series of subsequent intramolecular reactions to rapidly build molecular complexity. For example, enol ether-mediated cascade reactions have been employed in metathesis polymerization to create novel degradable materials. nih.gov In the context of natural product synthesis, cascade reactions are particularly powerful for constructing multiple rings and stereocenters in a single, elegant step. nih.gov

Table 1: Representative Enol Ether-Mediated Cascade Initiation
Initiator (Electrophile)Initial ReactionGenerated IntermediatePotential Subsequent Reactions
Proton (H+)Protonation of double bondOxocarbenium ionCyclization, Rearrangement
Lewis AcidCoordination and activationActivated enol etherNucleophilic attack, Prins reaction
Metal Catalyst (e.g., Pd)Oxidative additionOrganometallic complexCross-coupling, C-H activation

Annulation refers to a chemical transformation that forms a new ring onto an existing molecular framework. This compound is an excellent substrate for various annulation strategies, primarily through cycloaddition reactions where the electron-rich double bond participates as a reactant. wikipedia.org

The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition, where the enol ether can act as the dienophile (the 2π-electron component). utexas.edulibretexts.org By reacting with a conjugated diene, a new six-membered ring can be fused onto the existing cyclohexane ring, leading to the formation of a bicyclic or polycyclic system. This strategy is a cornerstone in the synthesis of many natural products and complex organic molecules due to its high degree of stereocontrol and predictability. utexas.edu Other types of cycloadditions, such as [2+2] cycloadditions, can also be employed to construct four-membered rings, further expanding the synthetic utility of this versatile enol ether. libretexts.org These ring-forming reactions are fundamental tools for synthetic chemists to build up the core structures of complex target molecules. libretexts.org

Table 2: Annulation Strategies Involving this compound as a 2π Component
Reaction TypeReactant Partner (4π Component)Product Ring SystemKey Features
[4+2] Diels-Alder ReactionConjugated Diene (e.g., Butadiene)Fused Cyclohexene (B86901)High stereospecificity, Thermally allowed
[3+2] Dipolar Cycloaddition1,3-Dipole (e.g., Azide, Nitrone)Fused 5-membered heterocycleAccess to heterocyclic scaffolds
[2+2] Photochemical CycloadditionAlkeneFused Cyclobutane (B1203170)Requires photochemical conditions

Q & A

What are the key challenges in synthesizing 1-Propoxycyclohex-1-ene, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis of this compound requires precise control over alkoxy group introduction. Common challenges include regioselectivity in cyclohexene functionalization and minimizing side reactions like elimination.
Methodological Answer :

  • Route Selection : Use retrosynthetic AI tools (e.g., Template_relevance Reaxys) to identify viable pathways, such as nucleophilic substitution of cyclohexenol derivatives with propyl halides .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to favor SN2 mechanisms. Monitor reaction progress via GC-MS to detect intermediates .
  • Purification : Employ fractional distillation or preparative HPLC to isolate the product from regioisomers .

How can NMR spectroscopy resolve structural ambiguities in this compound?

Advanced Research Focus
Distinguishing between positional isomers (e.g., 1-propoxy vs. 3-propoxy substitution) requires advanced spectral analysis.
Methodological Answer :

  • 1H NMR : Compare coupling constants (J values) of cyclohexene protons; vicinal coupling in 1-substituted cyclohexenes typically shows J = 10–12 Hz .
  • 13C DEPT : Identify quaternary carbons adjacent to the propoxy group.
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and match experimental shifts .

What statistical approaches are recommended for analyzing contradictory data in cyclohexene derivative reactivity studies?

Advanced Research Focus
Contradictions in kinetic or thermodynamic data may arise from experimental variability or unaccounted variables.
Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., solvent polarity, catalyst loading) influencing reactivity .
  • Error Propagation : Quantify measurement uncertainties using Monte Carlo simulations.
  • Meta-Analysis : Compare datasets from PubChem, Reaxys, and ECHA entries to identify systematic biases .

How do steric and electronic effects of the propoxy group influence cyclohexene ring stability?

Basic Research Focus
The propoxy substituent alters ring strain and electron density.
Methodological Answer :

  • Computational Modeling : Perform conformational analysis using molecular mechanics (MMFF94 force field) to assess steric clashes .
  • Thermal Stability Tests : Use differential scanning calorimetry (DSC) to compare decomposition temperatures of 1-propoxy vs. unsubstituted cyclohexene .
  • Electron Density Mapping : Employ NBO analysis (via NBO 6.0) to quantify hyperconjugative interactions .

What protocols ensure reproducibility in toxicity assays for alkoxycyclohexenes?

Advanced Research Focus
Toxicity data variability often stems from inconsistent assay conditions.
Methodological Answer :

  • Standardized Protocols : Follow OECD Guidelines 423 (acute oral toxicity) with adjustments for cyclohexene volatility .
  • Positive Controls : Include reference compounds (e.g., cyclohexyl acetate) to validate assay sensitivity .
  • Data Normalization : Use IC50 values adjusted for solvent effects (e.g., DMSO vs. aqueous buffer) .

How can computational tools predict the environmental fate of this compound?

Advanced Research Focus
Predicting biodegradation pathways and bioaccumulation potential requires multi-scale modeling.
Methodological Answer :

  • QSPR Models : Use EPI Suite to estimate logP and biodegradability .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption .
  • Ecotox Database Mining : Cross-reference with EPA DSSTox entries for analogous compounds (e.g., 1-Ethylcyclohexene) .

What are the best practices for characterizing reaction intermediates in propoxycyclohexene synthesis?

Basic Research Focus
Unstable intermediates (e.g., epoxides) complicate mechanistic studies.
Methodological Answer :

  • In Situ Monitoring : Use FTIR with a flow-cell reactor to capture transient species .
  • Trapping Experiments : Add thiourea to stabilize carbocation intermediates for LC-MS analysis .
  • Cryogenic Techniques : Perform reactions at –78°C to isolate intermediates for X-ray crystallography .

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